
Benzyl p-cumylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl p-cumylphenyl ether is an organic compound with the molecular formula C22H22O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes both benzyl and p-cumylphenyl groups attached to the ether oxygen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl p-cumylphenyl ether can be synthesized through the Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would typically involve the use of benzyl alcohol and p-cumylphenol, with a strong base such as sodium hydride to generate the alkoxide ion .
Industrial Production Methods: Industrial production of ethers like this compound often involves the use of catalytic processes. One such method is the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercuric acetate, followed by treatment with sodium borohydride .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl p-cumylphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can break the ether bond, yielding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium iodide in acetone (Finkelstein reaction).
Major Products:
Oxidation: Phenolic compounds.
Reduction: Benzyl alcohol and p-cumylphenol.
Substitution: Benzyl halides and substituted phenols.
Aplicaciones Científicas De Investigación
Benzyl p-cumylphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound in studies of ether cleavage and synthesis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of benzyl p-cumylphenyl ether involves its interaction with molecular targets through its ether linkage. The compound can undergo cleavage to form reactive intermediates, which can then interact with various biological pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug delivery or chemical synthesis .
Comparación Con Compuestos Similares
Benzyl phenyl ether: Similar structure but lacks the p-cumyl group.
Cumyl phenyl ether: Similar structure but lacks the benzyl group.
Diphenyl ether: Contains two phenyl groups instead of benzyl and p-cumyl groups
Uniqueness: Benzyl p-cumylphenyl ether is unique due to the presence of both benzyl and p-cumyl groups, which confer distinct chemical properties and reactivity. This combination allows for unique interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
68443-34-5 |
|---|---|
Fórmula molecular |
C22H22O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-phenylmethoxy-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C22H22O/c1-22(2,19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3 |
Clave InChI |
IZLBYQPKAHATAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



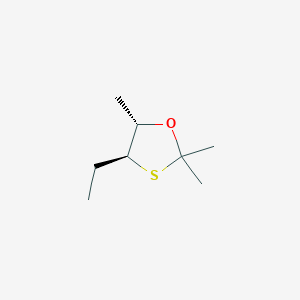


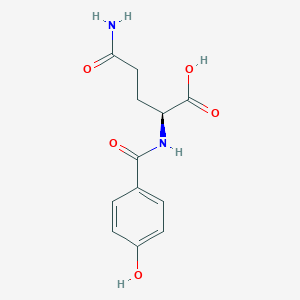

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
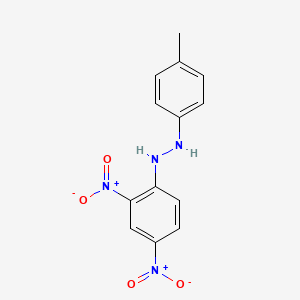
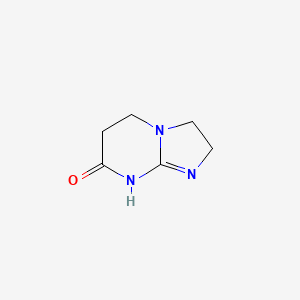
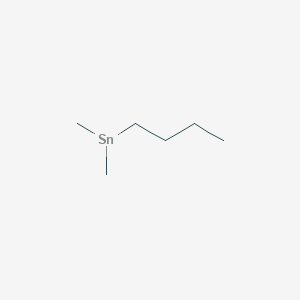

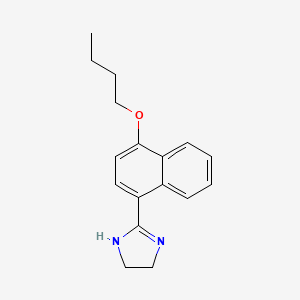

![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
